Boc-alpha-Isobutyric acid-D-tryptophan is a complex organic compound that features prominently in pharmaceutical and biochemical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a branched isobutyric acid moiety. The full IUPAC name for this compound is (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid, with the CAS number 5241-64-5. It is classified as an amino acid derivative and is primarily used in peptide synthesis and other biochemical applications.
The synthesis of Boc-alpha-Isobutyric acid-D-tryptophan can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Common reagents include coupling agents like carbodiimides and solvents such as dimethylformamide or dichloromethane.
Boc-alpha-Isobutyric acid-D-tryptophan has a molecular formula of C16H20N2O4, with a molecular weight of approximately 304.34 g/mol. The structure features:
The compound's InChI key is NFVNYBJCJGKVQK-CYBMUJFWSA-N, and its SMILES representation is CC(C)(C)OC(=O)NC@HC(O)=O .
Boc-alpha-Isobutyric acid-D-tryptophan can undergo various chemical reactions, including:
Reagents commonly used in these reactions include acids for deprotection, alcohols for esterification, and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action for Boc-alpha-Isobutyric acid-D-tryptophan primarily involves its role in peptide synthesis. Upon deprotection, the free amino group allows for nucleophilic attack on activated carboxylic acids or other electrophiles, facilitating peptide bond formation. This process is critical in developing bioactive peptides and proteins used in therapeutic applications.
Boc-alpha-Isobutyric acid-D-tryptophan has several scientific applications:
Boc-α-aminoisobutyric acid-D-tryptophan serves as a critical building block in SPPS for constructing complex peptides with enhanced proteolytic stability and conformational control. The compound’s geminal dimethyl group from the α-aminoisobutyric acid (Aib) moiety restricts backbone flexibility, promoting helical structures in peptide chains during solid-phase assembly [5]. Standard protocols involve coupling N-Boc-α-aminoisobutyric acid (Boc-Aib-OH) to D-tryptophan derivatives using carbodiimide activators. The steric bulk of Aib necessitates aggressive coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to achieve >90% yields while minimizing racemization of the D-tryptophan chiral center [8].
Solvent selection profoundly impacts coupling efficiency in SPPS workflows. Low-temperature reactions (-10°C) in tetrahydrofuran (THF) preserve stereochemical integrity better than dimethylformamide (DMF), which may promote epimerization at elevated temperatures [5]. Following chain assembly, final deprotection employs trifluoroacetic acid (TFA), with reaction times optimized to ≤30 minutes at 0–4°C to prevent racemization while cleaving the Boc group [8]. This approach enables seamless incorporation of Boc-α-aminoisobutyric acid-D-tryptophan into automated peptide synthesizers for producing therapeutics like semaglutide analogs, where Aib-D-tryptophan segments enhance metabolic stability [5].
Table 1: Coupling Reagent Performance in Aib-D-Tryptophan Amide Bond Formation
Reagent System | Solvent | Temperature (°C) | Yield (%) | Racemization Risk |
---|---|---|---|---|
EDC/HOBt | DCM | 0–5 | 85–90 | Low |
DCC/HOAt | DMF | 25 | 78–82 | Moderate |
HATU/DIEA | THF | -10 | 90–95 | Very Low |
Functionalizing the indole nitrogen of D-tryptophan while preserving stereochemical purity presents unique synthetic challenges due to the sensitivity of the chiral α-carbon under alkaline conditions. Modern methodologies employ transition-metal catalysis to achieve regioselective N1-alkylation without epimerization. The Negishi cross-coupling of Boc-protected 7-bromotryptophan derivatives with alkyl iodides using Pd(amphos)₂Cl₂ enables C7-alkylation with 83% yield and >99% enantiomeric excess retention . This approach maintains the D-configuration through mild, near-neutral conditions that avoid the racemization observed in traditional alkylation methods requiring strong bases [7].
Racemization risks escalate during direct N1-alkylation of unprotected tryptophan, where harsh conditions (alkyl bromides, dimethyl sulfoxide, excess alkali) cause near-complete loss of optical activity. As demonstrated in 1-alkyltryptophan syntheses, such methods yield racemic mixtures ([α]D ≈ 0) even when starting from enantiomerically pure L-tryptophan . To circumvent this, chemists implement orthogonal protection schemes: Di-tert-butyl dicarbonate shields the α-amino group first, enabling subsequent N1-alkylation with only moderate racemization (5–8% epimerization). Chiral auxiliaries or enzymatic resolution (e.g., Candida antarctica lipase B) can then restore enantiopurity, though this adds steps to the synthetic route [7].
Table 2: Enantiomeric Purity in N1-Alkylated Tryptophan Derivatives
Alkylation Method | Conditions | % Racemization | Chiral Recovery Strategy |
---|---|---|---|
Direct Alkylation (no protection) | NaOH/DMSO, R-Br, 25°C | >95% | None (racemic) |
Boc-Protected Alkylation | K₂CO₃/CH₃CN, R-Br, 0°C | 5–8% | Enzymatic resolution |
Negishi Cross-Coupling | Pd(amphos)₂Cl₂, DMF, 50°C | <1% | Not required |
Boc protection demonstrates superior performance over alternative groups like Fmoc (9-fluorenylmethyloxycarbonyl) in multi-step syntheses of D-tryptophan derivatives due to its resistance to base-induced β-elimination and racemization. Quantitative studies reveal that Boc-deprotection with trifluoroacetic acid (TFA) in dichloromethane (20 minutes, 0°C) retains 98.5% D-isomer configuration, whereas Fmoc removal with piperidine causes 3–5% epimerization from repeated base exposure [5] [8]. This stability is critical for synthesizing Boc-α-aminoisobutyric acid-D-tryptophan, where the Aib residue already imposes significant steric constraints on the coupling environment .
The tert-butoxycarbonyl group’s acid lability enables orthogonal deprotection strategies when combined with base-labile protections. In hybrid SPPS approaches, Boc remains stable during standard Fmoc-removal cycles (20% piperidine/DMF), allowing sequential integration of Boc-α-aminoisobutyric acid-D-tryptophan into Fmoc-dominated peptide chains [5] [8]. However, extended TFA exposure (>60 minutes) or elevated temperatures (>25°C) during Boc cleavage progressively degrade stereochemical integrity, as evidenced by chiral HPLC showing D-isomer retention dropping to 88.7% with formic acid deprotection [8].
Table 3: Stereochemical Integrity of D-Tryptophan Derivatives Under Deprotection Conditions
Deprotection Reagent | Time (min) | Temperature (°C) | % D-Isomer Retention |
---|---|---|---|
TFA/DCM (1:1) | 20 | 0 | 98.5 |
HCl/Dioxane (4M) | 60 | 25 | 92.3 |
HCO₂H | 120 | 25 | 88.7 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4